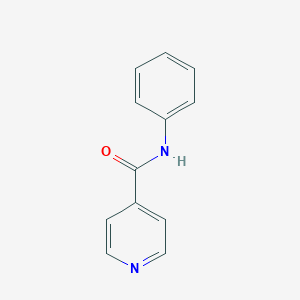
N-Phenylisonicotinamide
Numéro de catalogue B188823
Poids moléculaire: 198.22 g/mol
Clé InChI: FCTZHFATVFONMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07425639B2
Procedure details


Into a 4-necked RBF equipped with an overhead stirrer, J-Kem internal temperature probe, a reflux condensor and an addition funnel was placed isonicotinoyl chloride-hydrochloride (50 g, 0.28 mol). To this solid was added 500 ml of 1,2-dichloroethane and the slurry cooled to 0° C. using an ice/water bath. To the addition funnel was added a mixture of the aniline (31.4 g, 0.34 mol) and Et3N (59.5 g, 0.59 mol) in 50 ml of 1,2-dichloroethane. This mixture was slowly added to the slurry over 25 min. A slight exotherm was observed from 2.4° C. to 15° C. after the addition of the first 10 ml. The reaction mixture was observed to cool down slowly. The reaction mixture turned yellow and became heterogeneous. After 30 min., the ice bath was removed and the reaction heated to reflux for 1.5 h. Deionized water, 100 ml, was added and an off-white precipitate formed. The precipitate was collected by filtering through paper on a Buchner funnel and placed in a drying oven (60° C.) overnight to give 45 g (81% th) of an off-white crystalline solid.





Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCN(CC)CC>ClCCCl>[C:12]1([NH:11][C:2](=[O:9])[C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
31.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
59.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 4-necked RBF equipped with an overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the addition funnel was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This mixture was slowly added to the slurry over 25 min
|
|
Duration
|
25 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was observed from 2.4° C. to 15° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition of the first 10 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1.5 h
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Deionized water, 100 ml, was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an off-white precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering through paper on a Buchner funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a drying oven
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(60° C.) overnight to give 45 g (81% th) of an off-white crystalline solid
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)NC(C1=CC=NC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
